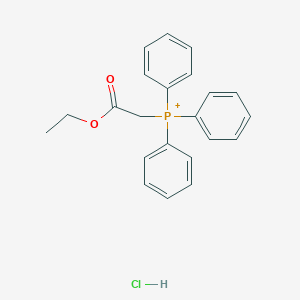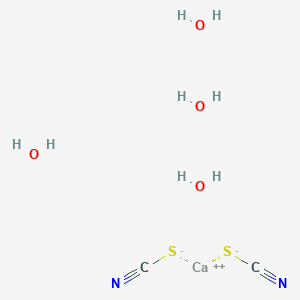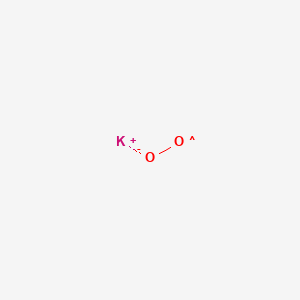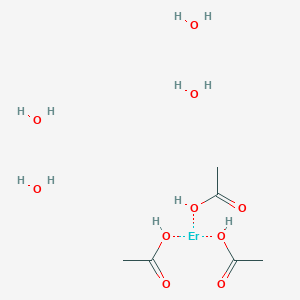
Diethyl 2-vinylidenesuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-vinylidenesuccinate is an organic compound with the molecular formula C10H14O4 It is a diester of succinic acid and features a vinylidene group, which is a carbon-carbon double bond with two substituents on one of the carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-vinylidenesuccinate can be synthesized through a phosphine-catalyzed [4 + 2] annulation reaction. This involves the reaction of 2-alkyl-but-2,3-dienoates with aldimines in the presence of a phosphine catalyst, such as tri-n-butylphosphine . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency and diastereoselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale annulation reactions using similar phosphine-catalyzed processes. The scalability of these reactions makes them suitable for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-vinylidenesuccinate undergoes various chemical reactions, including:
Annulation Reactions: It participates in [4 + 2] annulation reactions with imines to form tetrahydropyridine derivatives.
Substitution Reactions: The vinylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Phosphine Catalysts: Tri-n-butylphosphine is commonly used in annulation reactions.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane.
Major Products Formed:
Tetrahydropyridine Derivatives: These are the primary products formed from annulation reactions involving this compound.
Scientific Research Applications
Diethyl 2-vinylidenesuccinate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of cyclic compounds through annulation reactions.
Catalysis Research: The compound’s reactivity with phosphine catalysts makes it a valuable substrate in the study of catalytic processes.
Material Science:
Mechanism of Action
The mechanism of action of diethyl 2-vinylidenesuccinate in annulation reactions involves the nucleophilic addition of the phosphine catalyst to the β-position of the allenoate, forming a resonance-stabilized zwitterionic species. This intermediate then undergoes further nucleophilic addition and proton transfer steps, leading to the formation of the final product .
Comparison with Similar Compounds
Diethyl 2,3-diisobutylsuccinate: Another diester of succinic acid, used as a stereoregulating component in catalysts for propylene polymerization.
Ethyl α-methylallenoate: A related compound that also undergoes [4 + 2] annulation reactions with imines.
Uniqueness: Diethyl 2-vinylidenesuccinate is unique due to its vinylidene group, which imparts distinct reactivity compared to other succinate esters. This reactivity makes it particularly valuable in the synthesis of cyclic compounds and in catalytic studies.
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
InChI |
InChI=1S/C10H14O4/c1-4-8(10(12)14-6-3)7-9(11)13-5-2/h1,5-7H2,2-3H3 |
InChI Key |
QBOGSIQVGPAAFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=C=C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)

![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)





![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)


